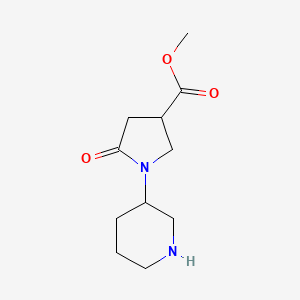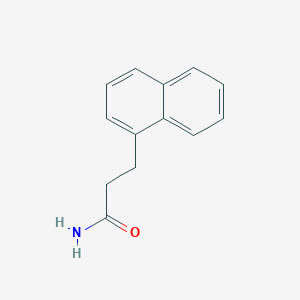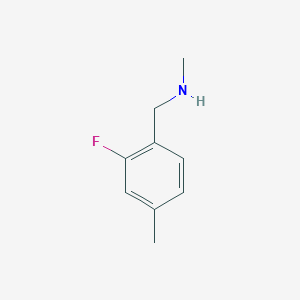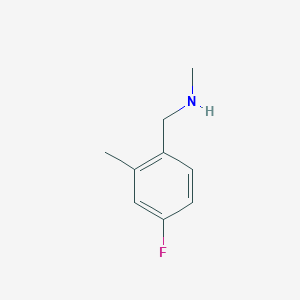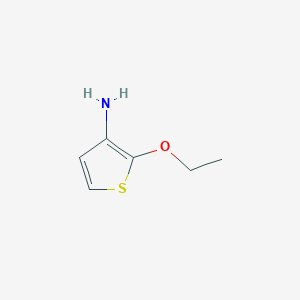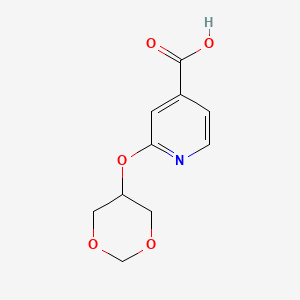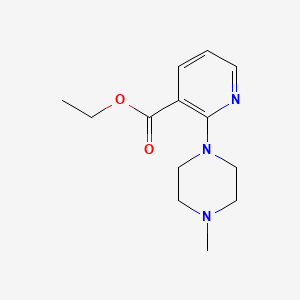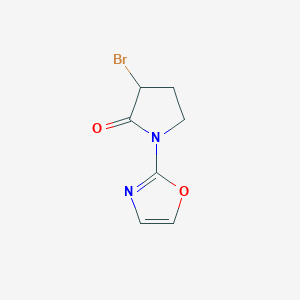![molecular formula C11H11BrN2 B1394147 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine CAS No. 1196037-58-7](/img/structure/B1394147.png)
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
Overview
Description
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine is a chemical compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring, and it is known for its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine typically involves the use of anilines and 3-chlorocyclopentene as starting materials. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired indole derivative . The reaction conditions often involve the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), along with ligands like XPhos and bases such as t-BuOK .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups, such as phenylethynyl, azido, nitro, and dinitro groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, ligands, bases, and various nucleophiles and electrophiles. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include substituted indole derivatives with varied functional groups, which can exhibit different chemical and physical properties .
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine has a wide range of scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine include:
- 7-Phenylethynyl-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
- 7-Azido-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
- 7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
- 5,7-Dinitro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
Uniqueness
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-6-1-2-10-8(3-6)9-4-7(13)5-11(9)14-10/h1-3,7,14H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCGBQRFXMHIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C3=C(N2)C=CC(=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676455 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196037-58-7 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)
![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)
